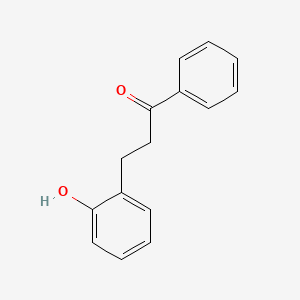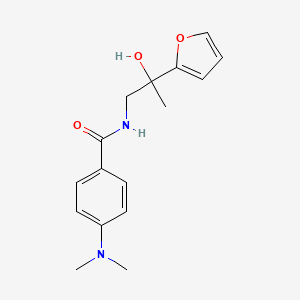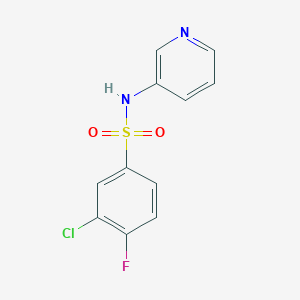
3-chloro-4-fluoro-N-pyridin-3-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-chloro-4-fluoro-N-pyridin-3-ylbenzenesulfonamide, involves several steps. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular formula of C11H8ClFN2O2S and a molecular weight of 286.71. The compound has a defined stereochemistry with two stereocenters .Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamic Studies
Piperidine derivatives, structurally related to the subject compound, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to explore their adsorption behaviors and inhibition efficiencies, providing insights into their potential applications in corrosion prevention (Kaya et al., 2016).
Synthesis Techniques
Research on the synthesis of chloro-3-pyridinesulfonamide from 4-hydroxy pyridine through sulfonation, chlorination, and amination highlights methodologies that could be applicable to the synthesis of 3-chloro-4-fluoro-N-pyridin-3-ylbenzenesulfonamide. This study emphasizes the optimization of reaction conditions to improve yields and simplify procedures (Pei, 2002).
Antitumor Activity and Kinase Inhibition
Derivatives of pyridinesulfonamide, incorporating structural elements such as bromo and chloro substituents, have been synthesized and their stereostructures and antitumor activities investigated. These compounds showed inhibition against PI3Kα kinase, suggesting potential applications in cancer treatment (Zhou et al., 2015).
Fluoro Spin Adducts Formation
Studies on the reactions of fluorinating reagents with spin traps revealed the formation of fluoro spin adducts. These findings have implications for the development of spin trapping techniques in radical chemistry, highlighting the versatility of fluorinated compounds in scientific research (Eberson & Persson, 1997).
Sulfonamide Drugs and Tubulin Interactions
The binding of sulfonamide drugs to the colchicine site of tubulin has been thermodynamically analyzed. These studies offer insights into the drug-tubulin interactions, providing a foundation for the development of new therapeutic agents targeting microtubule dynamics (Banerjee et al., 2005).
Structural Characterization and Drug Development
AND-1184, a compound with potential for treating dementia, showcases the importance of structural investigations in drug development. Single-crystal X-ray and solid-state NMR characterizations provide crucial information for understanding the physicochemical properties of new drug candidates (Pawlak et al., 2021).
Safety and Hazards
The safety data sheet for a similar compound, 3-chloro-4-fluoroaniline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure. It is harmful if inhaled, and toxic if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2S/c12-10-6-9(3-4-11(10)13)18(16,17)15-8-2-1-5-14-7-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXESIRLIUZMQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
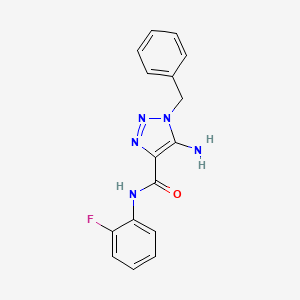
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-methylnicotinamide](/img/structure/B2827144.png)

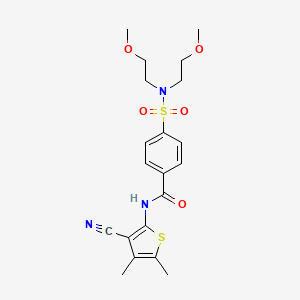
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole](/img/structure/B2827147.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2827150.png)
![methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B2827152.png)

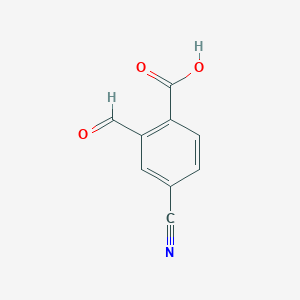
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2827159.png)
![1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B2827160.png)
